N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide
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Overview
Description
N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzamides, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-benzoyl-4-methylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide
- N-(2-benzoyl-4-methylphenyl)-2-(dibutylamino)propanamide
- N-(2-benzoyl-4-methylphenyl)-2-(2-fluorobenzamido)benzamide
Uniqueness
N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide core with two methoxy groups and a benzoyl substituent, which may contribute to its biological properties.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions and potentially leading to apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens by disrupting cellular integrity or inhibiting vital metabolic processes.
Case Studies and Experimental Findings
- Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, when tested on MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, it displayed significant inhibitory effects with IC50 values in the low micromolar range .
- A comparative analysis with other analogues showed that modifications to the benzamide structure could enhance potency against specific cancer types. For example, compounds with additional halogen substitutions demonstrated improved activity against leukemia cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 | 18.8 |
This compound | HCT116 | 29.3 |
Analog 1 (with halogen substitution) | MV4-11 | 0.94 |
Analog 2 (with halogen substitution) | K562 | 1.62 |
- Mechanistic Studies :
Research Findings
The antimicrobial potential of this compound has also been explored:
- Broad-Spectrum Activity : It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli in preliminary assays.
- Mechanism of Action : The antimicrobial effects are hypothesized to result from the disruption of bacterial cell membranes and interference with protein synthesis pathways.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-15-9-12-20(19(13-15)22(25)16-7-5-4-6-8-16)24-23(26)18-11-10-17(27-2)14-21(18)28-3/h4-14H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEKBHWYRQJHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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